molecular formula C5H12O3S2 B3002987 S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate CAS No. 2127875-65-2

S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate

Cat. No.: B3002987
CAS No.: 2127875-65-2
M. Wt: 184.27
InChI Key: DRRLIMMXMOWDCA-UHFFFAOYSA-N
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Description

S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate: is a compound primarily used as a glutathione-cleavable linker in antibody-drug conjugates (ADCs). This compound is integral in the attachment of monoclonal antibodies (mAb) to active drug molecules, facilitating targeted drug delivery, particularly in cancer therapy .

Mechanism of Action

Target of Action

S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate is primarily used as a linker in the formation of antibody-drug conjugates (ADCs) . The primary targets of this compound are the antibodies to which it is attached. These antibodies are designed to target specific antigens on the surface of cancer cells .

Mode of Action

This compound acts as a linker that connects the antibody to a cytotoxic drug . It is a glutathione cleavable linker, meaning it can be cleaved by glutathione, a compound found in higher concentrations inside cells . This allows the drug to be released inside the cell after the ADC binds to its target antigen and is internalized .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the glutathione pathway . Glutathione, a tripeptide composed of glycine, cysteine, and glutamic acid, is present in high concentrations in cells and can cleave this linker, releasing the attached drug .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by the properties of the ADC it is part of . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the ADC will depend on factors such as the properties of the antibody, the drug, and the linker, as well as the target antigen .

Result of Action

The result of the action of this compound is the release of the cytotoxic drug inside the target cell . This leads to the death of the cell, which is the desired outcome in the treatment of diseases such as cancer .

Action Environment

The action of this compound is influenced by the environment inside and outside the cell . Factors such as the concentration of glutathione, the presence of the target antigen, and the internalization of the ADC can all affect the efficacy of this compound . Additionally, the stability of the ADC in the bloodstream and in storage can also impact its effectiveness .

Biochemical Analysis

Biochemical Properties

The role of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate in biochemical reactions is primarily as a linker in ADCs. It interacts with antibodies and drugs, facilitating the attachment of the drug to the antibody . The nature of these interactions is covalent, forming stable bonds that can withstand the extracellular environment but can be cleaved in the intracellular environment .

Cellular Effects

The effects of this compound on cells are mediated through the ADCs it forms. By linking the drug to the antibody, it allows for targeted delivery of the drug to specific cells. The impact on cell function depends on the specific drug used in the ADC .

Molecular Mechanism

This compound itself does not directly interact with biomolecules or influence gene expression. The ADCs it forms can exert effects at the molecular level. The mechanism of action depends on the specific drug used in the ADC .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound depend on the conditions of the laboratory setting. As part of an ADC, it remains stable until the ADC is internalized by the target cell, where it is cleaved to release the drug .

Dosage Effects in Animal Models

The effects of this compound in animal models would depend on the specific ADC it is part of. The dosage effects, including any threshold effects or toxic effects at high doses, would be determined by the drug used in the ADC .

Metabolic Pathways

This compound is not directly involved in metabolic pathways. The drug used in the ADC could interact with various enzymes and cofactors and could influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated through the ADCs it forms. The ADCs can be recognized and internalized by cells expressing the target antigen, allowing for targeted distribution of the drug .

Subcellular Localization

The subcellular localization of this compound is determined by the ADC it is part of. Once the ADC is internalized by the cell, the linker is cleaved, releasing the drug. The localization of the drug within the cell would depend on its chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate involves the reaction of methanesulfonyl chloride with 1-hydroxy-2-methylpropan-2-yl thiol under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • S-(2-Hydroxyethyl) methanesulfonothioate
  • S-(2-Hydroxypropyl) methanesulfonothioate
  • S-(1-Hydroxy-2-ethylpropan-2-yl) methanesulfonothioate

Comparison: S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate is unique due to its specific alkyl-chain composition, which provides optimal stability and cleavage efficiency in ADCs. Compared to similar compounds, it offers a balance between hydrophilicity and hydrophobicity, enhancing its solubility and compatibility with various drug molecules .

Properties

IUPAC Name

2-methyl-2-methylsulfonylsulfanylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3S2/c1-5(2,4-6)9-10(3,7)8/h6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRLIMMXMOWDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)SS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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